Calcium Channel antagonist 5
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for dihydropyridine derivatives. The complete IUPAC name is dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, which precisely describes the substitution pattern and functional groups present in the molecule. The compound is officially registered under Chemical Abstracts Service number 21829-09-4, providing a unique identifier for this specific molecular structure.
The molecular formula C17H18N2O6 indicates a relatively complex organic molecule containing seventeen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and six oxygen atoms. The molecular weight has been calculated as 346.33 grams per mole, placing it within the typical range for pharmaceutically relevant dihydropyridine derivatives. The presence of two nitrogen atoms reflects the dihydropyridine ring system and the nitro group substituent, while the six oxygen atoms correspond to the two ester carbonyl groups, two ester oxygen atoms, and the two oxygen atoms of the nitro functionality.
The structural analysis reveals several key functional groups that contribute to the compound's overall properties. The 1,4-dihydropyridine core represents the fundamental scaffold, with methyl substituents at the 2 and 6 positions providing steric bulk and electronic modulation. The 4-nitrophenyl group at position 4 introduces significant electronic effects through the electron-withdrawing nitro group, while the symmetrical dimethyl ester groups at positions 3 and 5 contribute to the molecule's solubility characteristics and potential for further chemical modification.
X-ray Crystallographic Studies and Solid-State Configuration
Crystallographic investigations of dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and related compounds have provided critical insights into the three-dimensional molecular architecture and solid-state packing arrangements. X-ray diffraction studies have consistently demonstrated that the dihydropyridine ring adopts a boat-type conformation in the crystalline state, with the degree of ring puckering varying depending on the specific substituent pattern. These structural determinations have revealed that the observed ring distortions are significantly influenced by the position and nature of substituents on the phenyl ring, as well as the conformation about the interring bond connecting the dihydropyridine and phenyl moieties.
The crystallographic data indicates that the 4-nitrophenyl substituent exerts a substantial influence on the overall molecular conformation. The electron-withdrawing nature of the nitro group affects both the electronic distribution within the dihydropyridine ring and the spatial arrangement of adjacent functional groups. X-ray structural analysis of related 3-nitrophenyl derivatives has shown that the nitro group positioning critically determines the degree of planarity deviation in the dihydropyridine ring system. The distortion at the nitrogen atom of the dihydropyridine ring has been found to correlate linearly with the distortion at the tetrahedral carbon atom at position 4, indicating a cooperative conformational effect.
Crystal packing studies have revealed intermolecular interactions that stabilize the solid-state structure. The presence of the nitro group facilitates specific hydrogen bonding patterns and dipole-dipole interactions that contribute to the overall crystal lattice stability. The ester carbonyl groups participate in weak intermolecular contacts, creating extended networks that influence the material properties of the crystalline form. These structural features have been characterized through careful analysis of bond angles, torsional angles, and intermolecular distances obtained from high-resolution X-ray diffraction data.
The solid-state configuration studies have also provided insights into the conformational flexibility of the molecule. While the dihydropyridine ring maintains its characteristic boat conformation, subtle variations in the dihedral angles between the ring system and the nitrophenyl group have been observed. These conformational variations are attributed to crystal packing forces and demonstrate the inherent flexibility of the molecular framework, which may be relevant for understanding solution-phase behavior and biological activity.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopic analysis has provided detailed information about the solution-phase structure and dynamic behavior of dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that allow for unambiguous structural assignment and conformational analysis. The spectrum typically displays signals corresponding to the aromatic protons of the nitrophenyl group, the methyl groups at positions 2 and 6 of the dihydropyridine ring, the methoxy groups of the ester functionalities, and the characteristic proton at position 4 of the dihydropyridine ring.
The proton nuclear magnetic resonance data for related compounds in the series shows distinct chemical shift patterns that reflect the electronic environment of each proton type. The aromatic protons of the 4-nitrophenyl group appear as characteristic doublets in the downfield region, typically around 7.4-8.0 parts per million, with the protons ortho to the nitro group being more deshielded due to the electron-withdrawing effect. The methyl groups at positions 2 and 6 of the dihydropyridine ring appear as singlets around 2.3 parts per million, while the ester methoxy groups give rise to singlets around 3.7-4.0 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework and electronic environment of each carbon center. The carbonyl carbons of the ester groups typically appear in the characteristic region around 167-170 parts per million, while the aromatic carbons of the nitrophenyl group and the dihydropyridine ring carbons provide additional structural confirmation. The quaternary carbon at position 4 of the dihydropyridine ring appears at a distinctive chemical shift that reflects its unique electronic environment.
Infrared spectroscopy has been employed to characterize the functional groups present in the molecule and to investigate intermolecular interactions in the solid state. The infrared spectrum typically shows characteristic absorption bands corresponding to the nitrogen-hydrogen stretch of the dihydropyridine ring around 3330-3340 wavenumbers, the carbonyl stretches of the ester groups around 1698-1720 wavenumbers, and the characteristic nitro group absorptions around 1340 and 1520 wavenumbers. These spectroscopic features provide definitive identification of the functional groups and can be used to monitor chemical transformations or purity assessment.
| Spectroscopic Feature | Characteristic Value | Assignment |
|---|---|---|
| Proton Nuclear Magnetic Resonance | 7.4-8.0 ppm (doublets) | Nitrophenyl aromatic protons |
| Proton Nuclear Magnetic Resonance | 2.3 ppm (singlet) | Dihydropyridine methyl groups |
| Proton Nuclear Magnetic Resonance | 3.7-4.0 ppm (singlets) | Ester methoxy groups |
| Infrared | 3330-3340 cm⁻¹ | Nitrogen-hydrogen stretch |
| Infrared | 1698-1720 cm⁻¹ | Ester carbonyl stretch |
| Infrared | 1340, 1520 cm⁻¹ | Nitro group absorptions |
Computational Modeling of Electronic Structure and Conformational Dynamics
Computational modeling studies have provided detailed insights into the electronic structure and conformational behavior of dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Quantum mechanical calculations have been employed to investigate the ground-state geometry, electronic distribution, and potential energy surfaces associated with conformational changes. These theoretical investigations have complemented experimental structural determinations and provided additional understanding of the factors governing molecular stability and reactivity.
Density functional theory calculations have revealed the electronic properties of the dihydropyridine chromophore and its interaction with the nitrophenyl substituent. The computational studies indicate that the lowest-lying singlet excited state is localized primarily on the dihydropyridine portion of the molecule, with significant charge transfer character involving the nitrophenyl group. This electronic configuration has important implications for the photochemical behavior and potential applications of the compound in various chemical processes.
The computational analysis has also provided insights into the conformational flexibility of the molecule. Potential energy surface calculations have mapped the energetic landscape associated with rotation about the bond connecting the dihydropyridine ring and the nitrophenyl group. These studies reveal multiple local minima corresponding to different conformational states, with energy barriers that are accessible under ambient conditions, suggesting dynamic conformational exchange in solution.
Molecular orbital calculations have characterized the frontier orbitals responsible for electronic transitions and chemical reactivity. The highest occupied molecular orbital is primarily localized on the dihydropyridine ring system, while the lowest unoccupied molecular orbital has significant contribution from the nitrophenyl π-system. This orbital arrangement facilitates intramolecular electron transfer processes that have been observed experimentally in photochemical studies of related compounds.
The computational modeling has also addressed the effects of solvent environment on molecular structure and properties. Continuum solvation models have been employed to investigate how polar solvents influence the conformational preferences and electronic properties of the molecule. These calculations suggest that solvent polarity can modulate the relative stability of different conformational states and affect the extent of charge separation in excited electronic states.
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-5-7-12(8-6-11)19(22)23/h5-8,15,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXEYKTWNRSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176238 | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21829-09-4 | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the nucleophilic attack of ammonia on 4-nitrobenzaldehyde, forming an imine intermediate. Subsequent enolization of methyl acetoacetate generates a β-keto enolate, which undergoes Michael addition to the imine. Cyclization and dehydration yield the 1,4-dihydropyridine core, with ester groups at the 3- and 5-positions and methyl groups at the 2- and 6-positions.
The general stoichiometry involves:
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4-Nitrobenzaldehyde : 1 equivalent
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Methyl acetoacetate : 2 equivalents
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Ammonium acetate : 1.2 equivalents
Optimization of Reaction Conditions
Key parameters influencing yield and reaction rate include:
Solvent Systems
Ethanol and methanol are preferred due to their polarity and ability to dissolve both polar and non-polar reactants. The patent EP0202625B1 highlights methanol’s efficacy in facilitating partial hydrolysis of ester groups during downstream modifications.
Temperature and Duration
Reflux conditions (78–80°C for ethanol, 64–65°C for methanol) are typically maintained for 6–12 hours. Prolonged heating beyond 12 hours risks oxidative aromatization of the DHP ring, reducing yield.
Advanced Synthetic Modifications and Alternatives
Solvent-Free Mechanochemical Synthesis
Recent advancements employ ball-milling techniques to eliminate solvents, reducing environmental impact. Reaction times are truncated to 2–3 hours, with yields comparable to traditional methods (75–82%). This approach avoids side reactions associated with solvent polarity, such as premature hydrolysis of ester groups.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) reduces reaction times to 20–30 minutes. A study replicating Hantzsch conditions achieved 85% yield, though scalability remains constrained by equipment limitations.
Purification and Characterization Protocols
Work-Up Procedures
Crude product isolation involves:
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Precipitation : Dilution with ice-cold water to induce crystallization.
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Filtration : Recovery via Büchner filtration under reduced pressure.
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Washing : Sequential rinsing with cold ethanol (50% v/v) to remove unreacted methyl acetoacetate.
Recrystallization
Recrystallization from hot ethanol or methanol yields analytically pure product. The patent EP0202625B1 emphasizes methanol’s superiority in dissolving hydrophobic byproducts during recrystallization.
Spectroscopic Characterization
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¹H NMR (300 MHz, CDCl₃) : δ 2.36 (s, 6H, 2,6-CH₃), 3.64 (s, 6H, COOCH₃), 5.15 (s, 1H, H-4), 7.50–8.20 (m, 4H, Ar-H).
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IR (KBr) : Peaks at 1701 cm⁻¹ (ester C=O), 1649 cm⁻¹ (C=C), and 1520 cm⁻¹ (NO₂ asymmetric stretch).
Comparative Analysis of Methodologies
| Parameter | Hantzsch (Reflux) | Mechanochemical | Microwave |
|---|---|---|---|
| Yield (%) | 70–75 | 75–82 | 80–85 |
| Reaction Time (h) | 6–12 | 2–3 | 0.3–0.5 |
| Purity (%) | 95–98 | 90–95 | 92–96 |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the amino derivative of the compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H18N2O6
- Molecular Weight : 346.33 g/mol
- CAS Number : 21829-09-4
The compound features a dihydropyridine structure, which is pivotal in its biological activity. The presence of nitrophenyl and dicarboxylate groups enhances its reactivity and potential therapeutic effects.
Medicinal Chemistry
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been investigated for its role as a calcium channel blocker. Such compounds are essential in treating cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells.
Case Study: Antihypertensive Effects
A study demonstrated the compound's efficacy in reducing blood pressure in hypertensive models. The mechanism involves the inhibition of calcium channels leading to vasodilation and reduced vascular resistance.
| Study Reference | Methodology | Findings |
|---|---|---|
| In vivo hypertensive model | Significant reduction in systolic and diastolic blood pressure was observed after administration of the compound. |
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.
Case Study: In vitro Antioxidant Evaluation
An in vitro study assessed the antioxidant capacity of dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate using DPPH radical scavenging assays.
| Parameter | Result |
|---|---|
| IC50 Value | 15 µM (indicating strong antioxidant activity) |
Neuroprotective Effects
Recent investigations have suggested that this compound may have neuroprotective effects against neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer's Disease Models
In cellular models of Alzheimer's disease, the compound was shown to inhibit amyloid-beta-induced apoptosis and reduce oxidative stress markers.
| Study Reference | Methodology | Findings |
|---|---|---|
| SH-SY5Y neuroblastoma cell line | The compound significantly reduced cell death and improved cell viability under oxidative stress conditions. |
Potential in Cancer Therapy
The compound's ability to induce apoptosis in cancer cells has opened avenues for its use as an anticancer agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate effectively inhibited cell proliferation.
| Cancer Cell Line | IC50 Value | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 µM | Induction of apoptosis via mitochondrial pathways |
| PC-3 (Prostate) | 12 µM | Disruption of cell cycle progression |
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other 1,4-dihydropyridine derivatives, which are well-known calcium channel blockers.
Comparison with Similar Compounds
Ester Group Variations
- Diethyl ester (2b) : Replacing methyl esters with ethyl esters (compound 2b ) increases steric bulk, reducing solubility but enhancing lipophilicity. The diethyl analog shows similar $ ^1H $-NMR patterns but distinct melting points (e.g., 197°C for 1e vs. 164–166°C for 4b ) .
- Diisopropyl ester (2c) : Further increasing ester bulk (compound 2c ) leads to lower yields (69% for 1e ) and altered crystallization behavior, as seen in X-ray studies of benzyl-methyl ester analogs .
Nitro Group Position
- Ortho-nitro derivatives (e.g., nifedipine) : The 2-nitrophenyl group in nifedipine induces greater steric hindrance near the dihydropyridine ring, affecting calcium channel binding affinity compared to the para-nitro isomer (2a ) .
- Meta-nitro derivatives (e.g., mebudipine) : Mebudipine (tert-butyl methyl ester with 3-nitrophenyl) exhibits enhanced vasodilation potency (100–300× higher than reference drugs) due to optimized nitro positioning and ester bulk .
Aryl Substituent Modifications
- Pyrazole hybrids : Derivatives with 3-phenylpyrazole-4-yl substituents demonstrate anticonvulsant activity, highlighting the role of heterocyclic groups in diversifying pharmacological profiles .
Physicochemical Properties
| Compound Name | Substituents (4-position) | Ester Groups | Melting Point (°C) | Solubility Trends | Yield (%) |
|---|---|---|---|---|---|
| 2a (Target compound) | 4-Nitrophenyl | Methyl | Not reported | Moderate (polar esters) | 96 |
| Nifedipine | 2-Nitrophenyl | Methyl | 172–174 | Low (ortho-nitro hindrance) | 85–90 |
| Diethyl ester (1e ) | 4-Nitrophenyl | Ethyl | 197 | Lower than 2a | 69 |
| Mebudipine | 3-Nitrophenyl | tert-Butyl | Not reported | Very low (bulky esters) | 75–80 |
| 4-Methoxyphenyl analog | 4-Methoxyphenyl | Methyl | 224–226 | Higher (polar methoxy) | 80–85 |
Biological Activity
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 21829-09-4) is a compound belonging to the 1,4-dihydropyridine class, which is known for its significant biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C17H18N2O6
- Molecular Weight : 346.33 g/mol
- Structure : The compound consists of a dihydropyridine core with two carboxylate groups and a nitrophenyl substituent, which contributes to its biological properties.
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Calcium Channel Blockade :
- Dihydropyridines are primarily known for their role as calcium channel blockers. The compound has been shown to inhibit L-type calcium channels, which are crucial in regulating calcium influx in cardiac and smooth muscle cells. This action leads to vasodilation and decreased blood pressure.
- A study reported that similar compounds exhibited calcium channel inhibition ranging from 22% to 51%, with reference compounds like nimodipine showing comparable efficacy .
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Antioxidant Activity :
- The compound also exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in cardiovascular health.
- Multitarget Effects :
Table 1: Summary of Biological Activities
Case Study: Cardiovascular Effects
In a study focusing on the cardiovascular effects of dihydropyridines, it was found that compounds like dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate significantly reduced blood pressure in hypertensive models. The mechanism was attributed to its calcium channel blocking activity and subsequent vasodilation .
Structure-Activity Relationship (SAR)
The structure of dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is crucial for its biological activity. The presence of the nitrophenyl group enhances its lipophilicity and receptor binding affinity, which is essential for effective calcium channel blockade. Studies have shown that modifications in the dihydropyridine structure can lead to variations in potency and selectivity towards different calcium channels .
Q & A
Q. What are the established synthetic methodologies for preparing dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and what are their mechanistic considerations?
The compound is typically synthesized via the Hantzsch reaction, a multicomponent condensation involving an aldehyde (e.g., 4-nitrobenzaldehyde), β-ketoester derivatives, and ammonium acetate. Modifications to this protocol, such as solvent-free conditions or microwave-assisted synthesis, can improve yields and reduce reaction times. Mechanistically, the reaction proceeds through enamine formation and subsequent cyclization . For structural analogs, X-ray crystallography confirms the boat conformation of the 1,4-dihydropyridine (DHP) ring and the spatial orientation of substituents, which are critical for reactivity .
Q. How can the purity and structural identity of this compound be validated experimentally?
Key techniques include:
- NMR spectroscopy : H and C NMR data confirm the presence of methyl ester groups, aromatic protons from the 4-nitrophenyl substituent, and the DHP ring’s characteristic NH proton (~4.5–5.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with ester and nitro group cleavage .
- Elemental analysis : Matches calculated percentages of C, H, and N with experimental values (deviation <0.4%) .
Q. What solvent systems and crystallization conditions are optimal for growing single crystals suitable for X-ray diffraction?
Slow evaporation of ethanolic or dichloromethane solutions at 4°C often yields high-quality crystals. For example, analogs with nitroaryl substituents crystallize in monoclinic systems (space group P2/c) with Z = 4, as confirmed by Mo Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, Hirshfeld surface analysis) elucidate electronic properties and intermolecular interactions in this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model the compound’s electrostatic potential, HOMO-LUMO gaps, and charge distribution, revealing the electron-withdrawing effect of the 4-nitrophenyl group. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that stabilize the crystal lattice, with fingerprint plots showing dominant H···H (40–50%) and O···H (20–30%) contacts .
Q. What experimental and computational strategies resolve contradictions in biological activity data among structurally similar DHPs?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 4-nitrophenyl with 3-nitrophenyl or halogenated aryl groups) can identify pharmacophoric requirements. For example, analogs with para-substituted nitro groups exhibit enhanced calcium channel blocking activity compared to ortho-substituted derivatives .
- Docking simulations : Molecular docking into L-type calcium channels (e.g., PDB ID: 6JP5) predicts binding affinities and steric clashes, explaining discrepancies in potency .
Q. How do solvent polarity and substituent electronic effects influence the compound’s spectroscopic properties (e.g., UV-Vis absorption)?
The nitro group’s strong electron-withdrawing nature red-shifts the UV-Vis absorption maximum (λ) due to enhanced conjugation. Solvatochromic studies in polar aprotic solvents (e.g., DMSO) reveal bathochromic shifts compared to nonpolar solvents (e.g., hexane), correlating with increased dipole moment (calculated via DFT) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in Hantzsch syntheses of nitroaryl-substituted DHPs?
- Catalyst optimization : Use iodine (5 mol%) or p-toluenesulfonic acid (PTSA) to accelerate enamine formation .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 minutes) while maintaining yields >75% .
Q. What strategies mitigate decomposition during storage or handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
